The CLDQ was developed in the late 1990s by a team of researchers led by Dr. A. M. Younossi to address the lack of specific quality of life assessment tools for liver disease patients. Since its inception, the questionnaire has been translated into multiple languages and validated across diverse populations, ensuring its applicability in various clinical settings.
The CLDQ is classified as a disease-specific quality of life measurement tool. It primarily targets patients with chronic liver conditions such as hepatitis B, hepatitis C, cirrhosis, and non-alcoholic fatty liver disease. The instrument is designed to capture the unique challenges faced by these patients, differentiating it from generic quality of life measures.
The synthesis of the CLDQ involved extensive research and validation processes. Initially, the questionnaire was developed through qualitative interviews with patients to identify relevant domains of health affected by liver disease. This was followed by iterative testing and refinement based on feedback from both patients and healthcare professionals.
The CLDQ consists of 29 items categorized into six domains:
Each item is rated on a scale from 1 (worst) to 7 (best), allowing for nuanced responses that reflect the patient's experience.
While the CLDQ itself is not a chemical compound and does not possess a molecular structure, it can be conceptually viewed as a composite tool that integrates various dimensions of health into a cohesive framework for assessment.
The questionnaire's factorial structure has been confirmed through various studies employing confirmatory factor analysis, demonstrating its reliability and validity across different populations and settings.
As the CLDQ is not a chemical substance, it does not undergo chemical reactions. Instead, it functions as an evaluative tool that facilitates understanding patient responses to treatment and disease progression.
The mechanism of action for the CLDQ involves its ability to quantify the subjective experiences of patients with chronic liver disease. By assessing various health domains, healthcare providers can identify specific areas where patients may be struggling, allowing for targeted interventions.
Research has shown that scores on the CLDQ correlate with clinical indicators of liver disease severity, highlighting its utility in monitoring patient outcomes over time.
The CLDQ is administered as a self-reported questionnaire, making it easy to distribute and complete in both clinical and research settings. Its physical properties include:
Since the CLDQ is not a chemical entity, it lacks chemical properties typically associated with substances such as molecular weight or reactivity.
The CLDQ has several scientific uses:
Chronic liver disease (CLD) imposes a multifaceted burden on patients' well-being, extending beyond biochemical markers to encompass physical, emotional, and social functioning. Health-Related Quality of Life (HRQL) metrics emerged to quantify this burden, shifting from a purely biomedical model to a biopsychosocial framework that integrates patient experiences into clinical assessment [10]. Disease-specific instruments like the Chronic Liver Disease Questionnaire (CLDQ) address limitations of generic tools by capturing nuances of CLD, such as fluctuating fatigue, abdominal discomfort, and illness-related anxiety [1] [2].
The CLDQ’s development was guided by patient-centered construct elicitation, prioritizing domains directly reported by CLD patients. This approach aligns with Wilson and Cleary’s conceptual model, linking clinical variables to functional status and overall quality of life. Item generation emphasized: (i) symptom frequency, (ii) functional impairment, and (iii) emotional sequelae unique to CLD. For example, "worry about disease progression" was identified as a critical emotional domain absent in generic tools like the SF-36 [2] [10].
Initial qualitative studies identified 156 potential HRQL items through triangulation:
Table 1: Core CLDQ Domains and Their Conceptual Foundations
Domain | Source | Example Items |
---|---|---|
Fatigue | Patient interviews (88%) | "Lack of energy," "Daytime drowsiness" |
Abdominal Symptoms | Clinical expert panels | "Bloating severity," "Abdominal pain" |
Worry | Literature review | "Fear of liver failure," "Anxiety about tests" |
Activity | Patient focus groups | "Difficulty lifting objects," "Stamina" |
A multi-stage item reduction process ensured content validity:
Exploratory factor analysis (EFA) of the 35-item pool confirmed six latent constructs explaining 78% of variance:
Table 2: Factor Analysis Results for CLDQ Domain Structure
Domain | Initial Items | Retained Items | Factor Loading Range |
---|---|---|---|
Fatigue | 7 | 5 | 0.62–0.81 |
Abdominal Symptoms | 6 | 4 | 0.58–0.76 |
Emotional Function | 9 | 7 | 0.51–0.79 |
Systemic Symptoms | 5 | 4 | 0.49–0.70 |
Worry | 5 | 5 | 0.55–0.83 |
Activity | 3 | 3 | 0.61–0.74 |
The CLDQ’s reliability was rigorously evaluated:
Strong convergent validity was demonstrated via correlations between CLDQ and SF-36 domains:
The CLDQ sensitively differentiates HRQL impairment across disease severity:
Table 3: CLDQ Discriminant Validity by Child-Pugh Class
CLDQ Domain | Non-Cirrhotic (n=76) | Child-Pugh A (n=37) | Child-Pugh B/C (n=37) | p-value |
---|---|---|---|---|
Fatigue | 5.4 ± 0.9 | 4.2 ± 1.1 | 3.1 ± 0.8 | <0.001 |
Activity | 5.8 ± 0.7 | 4.7 ± 1.0 | 3.3 ± 1.2 | <0.001 |
Abdominal Symptoms | 6.1 ± 0.6 | 5.3 ± 0.9 | 4.0 ± 1.1 | <0.001 |
Systemic Symptoms | 5.9 ± 0.8 | 4.8 ± 1.0 | 3.6 ± 0.9 | <0.001 |
Emotional Function | 5.6 ± 0.7 | 4.9 ± 0.8 | 3.8 ± 1.0 | <0.001 |
Worry | 5.3 ± 0.9 | 4.1 ± 1.2 | 3.2 ± 1.3 | <0.001 |
Data presented as mean ± SD. Higher scores indicate better HRQL [4] [8].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8